1-(4-Bromobenzoyl)piperidin-4-one
Overview
Description
1-(4-Bromobenzoyl)piperidin-4-one is a chemical compound with the CAS Number: 885274-92-0 . It has a molecular weight of 282.14 . The IUPAC name for this compound is 1-(4-bromobenzoyl)-4-piperidinone . It is a white to off-white solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12BrNO2/c13-10-3-1-9 (2-4-10)12 (16)14-7-5-11 (15)6-8-14/h1-4H,5-8H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 282.14 .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed various compounds related to "1-(4-Bromobenzoyl)piperidin-4-one," focusing on their synthesis and crystal structure analysis. For instance, the synthesis of compounds like 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide has been reported, showcasing detailed structural characterizations through IR spectra, 1H-NMR, 13C-NMR, and X-ray diffraction. These compounds exhibit intriguing crystalline structures and have shown good fungicidal and antiviral activities, suggesting potential applications in agricultural and pharmaceutical fields (Li et al., 2015).
Biological Activities
The biological activities of compounds structurally related to "this compound" have been extensively studied. For example, derivatives like 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides have been synthesized and evaluated for their inhibitory activity against enzymes such as butyrylcholinesterase. These studies include spectral analysis and biological evaluation, indicating their potential as therapeutic agents (H. Khalid et al., 2016). Additionally, compounds with a piperidine structure have been investigated for their antibacterial properties, showcasing moderate to high activity against various Gram-negative and Gram-positive bacteria, highlighting the significance of structural modifications in enhancing biological efficacy (H. Khalid et al., 2016).
Chemical Reactions and Coordination Chemistry
The versatile reactivity and coordination behavior of "this compound" related compounds have been explored in the context of chemical synthesis and the development of new materials. Research has delved into novel reactions facilitating the creation of complex molecular architectures, such as the synthesis of spiro-joined compounds exhibiting potential as central nervous system agents. This indicates a promising avenue for the development of new therapeutic agents targeting specific neurological pathways (E. Moltzen et al., 1995).
Safety and Hazards
Future Directions
Piperidine derivatives, such as 1-(4-Bromobenzoyl)piperidin-4-one, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is potential for future research and development in these areas.
Properties
IUPAC Name |
1-(4-bromobenzoyl)piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMXIDAINBPSHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640892 | |
Record name | 1-(4-Bromobenzoyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-92-0 | |
Record name | 1-(4-Bromobenzoyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.